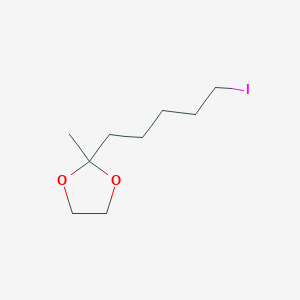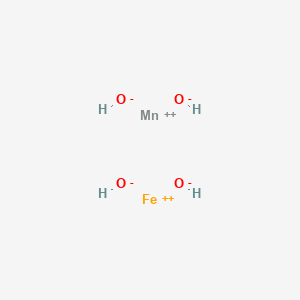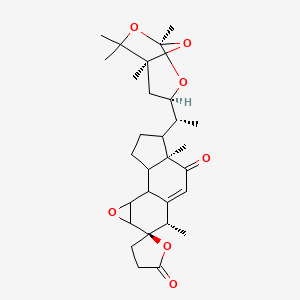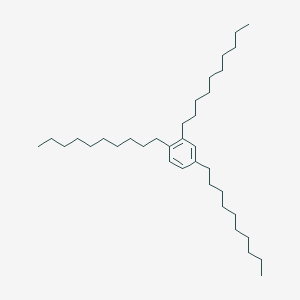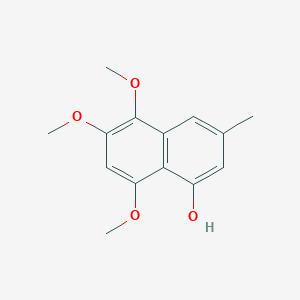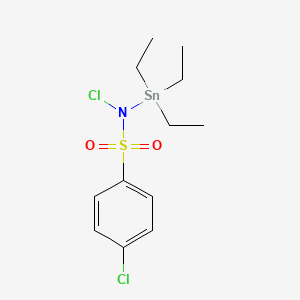
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide is an organotin compound that features a benzene ring substituted with chlorine atoms and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with triethylstannyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The organotin moiety can undergo oxidation or reduction under appropriate conditions, leading to the formation of different organotin species.
Coupling Reactions: The compound can be used in coupling reactions such as the Stille coupling, where it reacts with halides or pseudohalides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The organotin moiety can form stable complexes with these targets, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N,4-Dichlorobenzenesulfonamide: Similar structure but lacks the organotin moiety.
Triethylstannylbenzene: Contains the organotin moiety but lacks the sulfonamide group.
4-Chlorobenzenesulfonamide: Similar structure but lacks the second chlorine atom and the organotin moiety.
Uniqueness
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide is unique due to the presence of both the organotin moiety and the sulfonamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
138768-99-7 |
|---|---|
Fórmula molecular |
C12H19Cl2NO2SSn |
Peso molecular |
431.0 g/mol |
Nombre IUPAC |
N,4-dichloro-N-triethylstannylbenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl2NO2S.3C2H5.Sn/c7-5-1-3-6(4-2-5)12(10,11)9-8;3*1-2;/h1-4H;3*1H2,2H3;/q-1;;;;+1 |
Clave InChI |
IYWNYVIDUXBTRS-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)N(S(=O)(=O)C1=CC=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


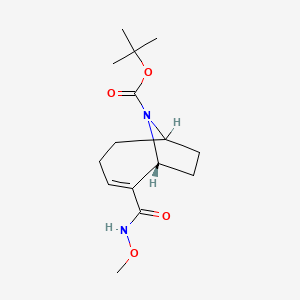
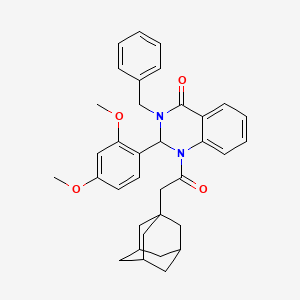
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)

![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)

